Chemically, 3,4-dihydrobenzofuro[2,3-c]pyridine is classified as a bicyclic compound. It falls under the category of nitrogen-containing heterocycles due to the presence of a pyridine ring. The compound's structure includes both aromatic and non-aromatic characteristics, contributing to its reactivity and biological activity.
The synthesis of 3,4-dihydrobenzofuro[2,3-c]pyridine can be achieved through several methods. One notable approach involves the use of aurone-derived α,β-unsaturated imines reacted with activated terminal alkynes. This method utilizes triethylamine as a mediator, allowing for the formation of 1,4-dihydrobenzofuro derivatives in high yields. Following this step, aromatization can be accomplished using bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to convert the dihydro derivatives into fully aromatic benzofuro compounds .
Another synthetic route involves the cyclization of substituted phenyl derivatives under specific conditions that promote the formation of the fused ring structure. Parameters such as temperature and reaction time are critical in optimizing yield and purity during synthesis.
The molecular structure of 3,4-dihydrobenzofuro[2,3-c]pyridine features a bicyclic framework where a benzofuran moiety is fused with a pyridine ring. The compound has distinct regions: an aromatic benzene ring and a nitrogen-containing pyridine ring.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed to confirm the structure and purity of synthesized compounds.
3,4-Dihydrobenzofuro[2,3-c]pyridine participates in various chemical reactions typical for heterocycles:
These reactions expand the utility of 3,4-dihydrobenzofuro[2,3-c]pyridine in synthetic organic chemistry.
The mechanism of action for compounds like 3,4-dihydrobenzofuro[2,3-c]pyridine often involves interaction with biological targets such as neurotransmitter receptors. For instance:
Understanding these mechanisms is crucial for developing therapeutic agents targeting specific diseases.
The physical and chemical properties of 3,4-dihydrobenzofuro[2,3-c]pyridine include:
These properties affect its handling and application in laboratory settings.
The applications of 3,4-dihydrobenzofuro[2,3-c]pyridine extend into various fields:
Furopyridine isomers are classified based on the fusion pattern between the furan and pyridine rings. The [2,3-c] fusion denotes attachment where the furan's 2,3-bond is fused to the pyridine's c-face (between C3-C4). For 3,4-Dihydrobenzofuro[2,3-c]pyridine, systematic IUPAC nomenclature defines it as 2,3,4,9-tetrahydro-1H-benzofuro[2,3-c]pyridine, emphasizing the partially saturated pyridine ring. This contrasts with isomeric frameworks like furo[3,2-c]pyridine or furo[2,3-b]pyridine, where fusion points and ring saturation critically influence electronic distribution and conformational flexibility [1] [7].
Table 1: Structural Characteristics of Key Furo[2,3-c]pyridine Derivatives
Compound Name | Molecular Formula | Core Structure | Saturation | Key Substituents |
---|---|---|---|---|
3,4-Dihydrobenzofuro[2,3-c]pyridine | C₁₁H₉NO | Benzofuro[2,3-c]pyridine | Dihydro (3,4-position) | None (parent) |
Benzofuro[2,3-c]pyridine | C₁₁H₇NO | Benzofuro[2,3-c]pyridine | Fully aromatic | None |
2-(2,3-Dihydrobenzofuran-6-yl)pyridine | C₁₃H₁₁NO | Non-fused dihydrobenzofuran + pyridine | Dihydro (furan ring) | Pyridine at C6 |
The dihydro modification at the 3,4-position reduces ring planarity, enhancing solubility and altering receptor binding kinetics compared to fully aromatic analogs. Spectroscopic identifiers include a characteristic downfield shift for the pyridinic proton (δ 8.2–8.5 ppm in ¹H NMR) and a carbonyl-like IR absorption near 1620 cm⁻¹ due to the imine-like character [1].
The benzofuro[2,3-c]pyridine scaffold acts as a multifunctional bioisostere, effectively mimicking indole, quinoline, or naphthalene moieties while offering improved metabolic resistance and target selectivity. Its significance stems from:
Marine-derived benzofuropyridines exhibit potent antitumor activities, with derivatives like aspergillitine inhibiting Bacillus subtilis at MIC values of 5–10 μg. Similarly, synthetic analogs demonstrate nanomolar-level inhibition of β-secretase (BACE1), a target for Alzheimer’s disease, by mimicking the transition state of peptide substrates through pyridine-Asp32 hydrogen bonding [2] [9].
The therapeutic evolution of tricyclic furopyridines parallels the development of psychoactive tricyclics. While early tricyclic antidepressants (TCAs) like imipramine (a dibenzazepine) emerged in the 1950s, their structural motifs inspired the design of fused heterocyclics with refined target profiles. The 1980s–2000s saw benzofuropyridines investigated as:
Table 2: Bioactive Furo[2,3-c]pyridine Derivatives and Their Therapeutic Applications
Derivative Class | Example Target | Biological Activity | Source/Design Approach |
---|---|---|---|
Chromone-fused pyridines | Tubulin/CYP1A | Antitumor (IC₅₀: 5.3–24.4 μM) | Marine fungi (Monodictys putredinis) [2] |
Peptidomimetic pyridines | β-Secretase (BACE1) | Anti-Alzheimer’s (Kᵢ: ~100 nM) | Structure-based design [9] |
2-Aryl-substituted dihydro derivatives | Topoisomerase I | Cytotoxic (IC₅₀: <1 μM) | Synthetic hybridization [8] |
Modern strategies employ molecular hybridization, fusing benzofuro[2,3-c]pyridine with pharmacophores like chromones or stilbenes to create dual-targeting agents (e.g., tubulin/kinase inhibitors). Recent clinical candidates include dihydro derivatives optimized for blood-brain barrier penetration in glioblastoma therapy [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: